

In-Depth Technical Guide to the WKYMVm Peptide

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Compound of Interest

Compound Name: WKYMVm

Cat. No.: B1630568

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Core Introduction: Unveiling the WKYMVm Peptide

The hexapeptide known by the abbreviation **WKYMVm** is a synthetic peptide agonist with potent immunomodulatory effects. Its full name is Trp-Lys-Tyr-Met-Val-Met-NH₂, where the C-terminus is amidated.^[1] A common variant incorporates a D-amino acid at the final methionine position, denoted as Trp-Lys-Tyr-Met-Val-D-Met-NH₂.^{[2][3][4]} This peptide was originally identified from a synthetic peptide library and is a selective agonist for the formyl peptide receptor (FPR) family, particularly FPR2. Its ability to activate these receptors on various immune cells makes it a significant subject of research for its potential therapeutic applications in inflammatory diseases, ischemic injuries, and wound healing.

Quantitative Data Summary

The biological activity of **WKYMVm** has been quantified in various cellular assays. The following tables summarize key quantitative data related to its potency and efficacy.

Table 1: Receptor Binding and Activation

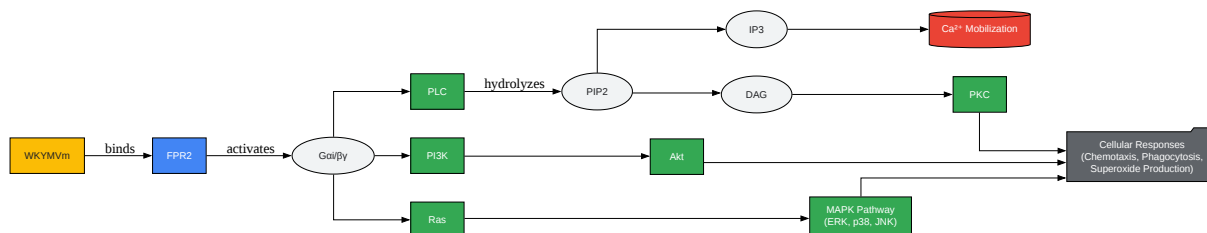
Parameter	Receptor	Cell Line	Value	Reference
EC50 (Calcium Mobilization)	FPR2	HL-60	2 nM	
EC50 (Calcium Mobilization)	FPR3	HL-60	80 nM	
EC50 (Calcium Mobilization)	FPR1	ETFR rat basophilic leukemia	0.1 nM (induced)	
EC50 (Calcium Mobilization)	FPR2	ETFR rat basophilic leukemia	0.1 nM (induced)	

Signaling Pathways of WKYMVm

WKYMVm primarily exerts its effects by activating Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors. This activation triggers a cascade of intracellular signaling events that mediate a range of cellular responses, from chemotaxis and phagocytosis to the production of inflammatory mediators.

Primary Signaling Cascade via FPR2

Upon binding to FPR2, **WKYMVm** initiates a signaling cascade that involves multiple key pathways, including the Phospholipase C (PLC), PI3K/Akt, and MAPK pathways. These pathways collectively orchestrate the cellular response to the peptide.



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WKYMVm signaling cascade through FPR2.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the function of the **WKYMVm** peptide.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation by **WKYMVm**.

1. Cell Preparation:

- Human promyelocytic leukemia (HL-60) cells are cultured and differentiated into a neutrophil-like phenotype using dimethyl sulfoxide (DMSO).
- Differentiated cells are harvested, washed, and resuspended in a buffer containing a calcium indicator dye (e.g., Fura-2 AM).
- Cells are incubated to allow for dye loading.

2. Measurement:

- Loaded cells are placed in a fluorometer or a fluorescence plate reader.
- A baseline fluorescence reading is established.
- **WKYMVm** is added at various concentrations.
- The change in fluorescence, corresponding to the change in intracellular calcium, is recorded over time.

3. Data Analysis:

- The peak fluorescence intensity is determined for each concentration of **WKYMVm**.
- The data is normalized and plotted against the logarithm of the **WKYMVm** concentration.
- The EC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay

This assay assesses the ability of **WKYMVm** to induce directed cell migration.

1. Assay Setup:

- A Boyden chamber or a similar multi-well migration plate with a porous membrane is used.
- The lower chamber is filled with a chemoattractant solution containing various concentrations of **WKYMVm**.
- A suspension of isolated immune cells (e.g., neutrophils or monocytes) is added to the upper chamber.

2. Incubation:

- The chamber is incubated to allow cells to migrate through the pores of the membrane towards the chemoattractant.

3. Quantification:

- After incubation, non-migrated cells on the upper surface of the membrane are removed.
- Migrated cells on the lower surface of the membrane are fixed and stained.
- The number of migrated cells is counted using a microscope.

4. Data Analysis:

- The number of migrated cells is plotted against the concentration of **WKYMVm** to determine the optimal chemotactic concentration.

Superoxide Production Assay

This assay measures the production of reactive oxygen species (ROS), specifically superoxide anions, by phagocytic cells in response to **WKYMVm**.

1. Cell Preparation:

- Isolated neutrophils or other phagocytic cells are resuspended in a suitable buffer.

2. Measurement:

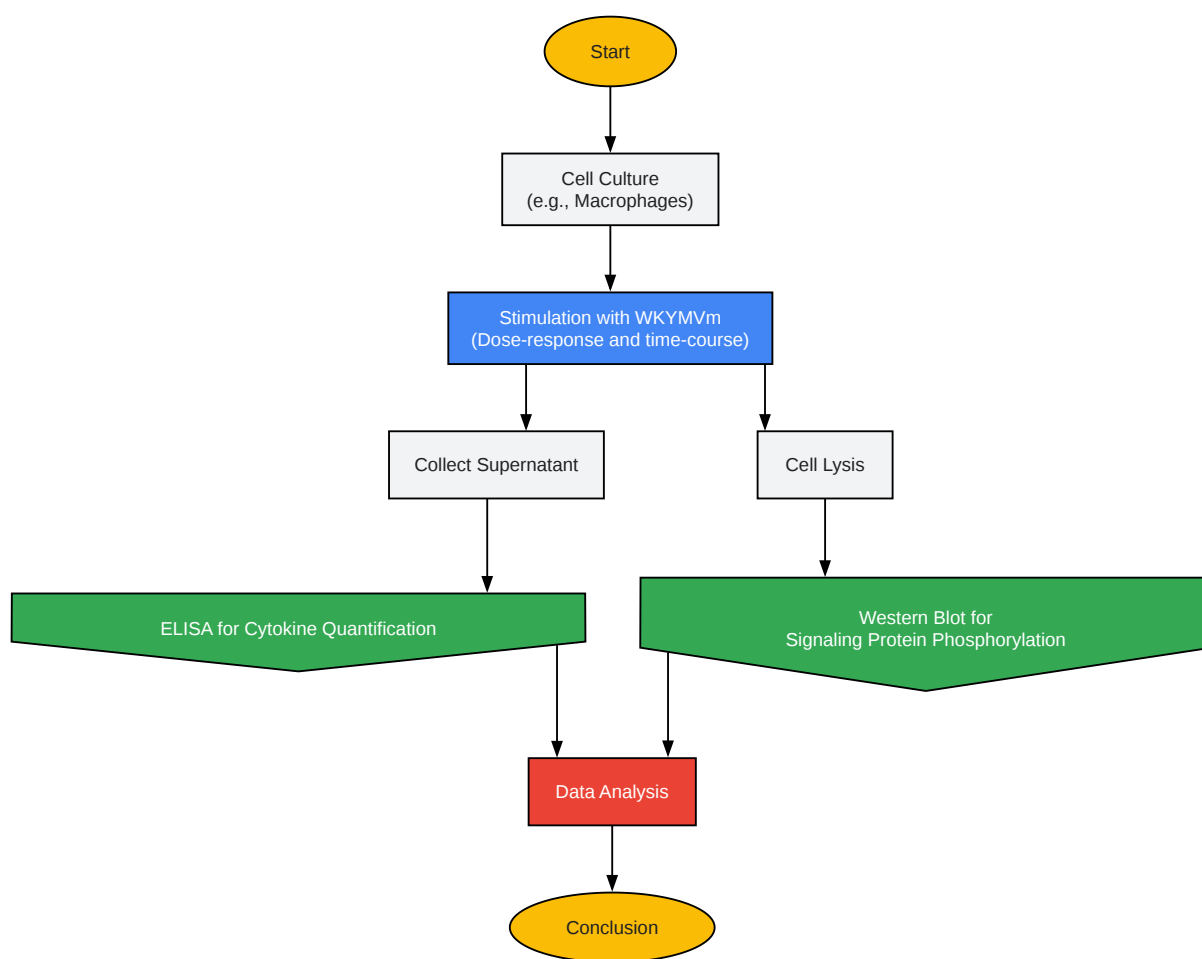
- The cell suspension is mixed with a detection reagent, such as cytochrome c or luminol.
- A baseline reading is taken using a spectrophotometer or a luminometer.
- **WKYMVm** is added to stimulate the cells.
- The change in absorbance (for cytochrome c reduction) or luminescence is measured over time.

3. Data Analysis:

- The rate of superoxide production is calculated from the change in signal over time.
- The dose-dependent effect of **WKYMVm** on superoxide production can be determined by testing a range of concentrations.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effects of **WKYMVm** on a specific cellular response, such as cytokine release.



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A typical experimental workflow.

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